1-[(1S)-Phenylethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNQKSXWAIBKN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355567 | |
| Record name | 1-[(1S)-Phenylethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759457-60-8 | |
| Record name | 1-[(1S)-Phenylethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 1s Phenylethyl Piperazine and Its Analogues
Stereoselective Construction of the Piperazine (B1678402) Core
Building the chiral piperazine framework from the ground up provides an elegant route to enantiopure products. This approach focuses on establishing the stereocenters on the piperazine ring with high fidelity through various catalytic and ring-forming reactions.
Catalytic Asymmetric Alkylation and Cyclization Approaches to Piperazine Rings
Catalytic asymmetric methods are paramount for the efficient synthesis of chiral heterocycles. In the context of piperazines, palladium-catalyzed reactions have been particularly influential. A notable strategy is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which serve as valuable precursors to chiral piperazines after reduction. caltech.edunih.govnih.gov
This transformation typically utilizes a palladium precursor, such as [Pd2(pmdba)3], in conjunction with a chiral phosphine-oxazoline (PHOX) ligand. The electronic properties of the PHOX ligand can be tuned to optimize both yield and enantioselectivity. caltech.edursc.org The resulting chiral piperazin-2-ones can be readily converted to the corresponding chiral piperazines, providing access to novel three-dimensionally elaborated scaffolds for various applications. caltech.edursc.org
Below is a table summarizing representative results for the catalytic enantioselective synthesis of α-substituted piperazin-2-ones, which are precursors to chiral piperazines.
| N(1)-Protecting Group | N(4)-Protecting Group | α-Substituent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Benzoyl | Benzyl | Methyl | 90 | 94 | nih.gov |
| Benzoyl | Benzyl | Ethyl | 85 | 92 | nih.gov |
| Benzoyl | Benzyl | Benzyl | 92 | 93 | nih.gov |
| p-Fluorobenzoyl | Benzyl | Methyl | 88 | 94 | nih.gov |
| Boc | Benzyl | Allyl | 95 | 96 | rsc.orgnih.gov |
This table is interactive and represents a selection of data to illustrate the scope of the methodology.
Enantioselective Ring-Forming Reactions for Piperazine Systems
Beyond functionalizing pre-formed rings, enantioselective reactions that construct the piperazine ring itself are of great importance. A variety of strategies have been developed to achieve this. One powerful approach is the catalytic diastereoselective intramolecular hydroamination of aminoalkenes, which can be synthesized from homochiral starting materials like cyclic sulfamidates. rsc.org This method allows for the modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity. rsc.org
Another efficient strategy involves a one-pot, three-component reaction that utilizes N-activated aziridines, anilines, and propargyl carbonates. nih.govfigshare.com This stereospecific process proceeds via an SN2-type ring-opening of the aziridine, followed by a palladium-catalyzed annulation to furnish highly substituted piperazines with excellent stereocontrol (de, ee >99%). nih.gov
Furthermore, the stereoselective reductive cyclization of dioximes, formed from the sequential double Michael addition of nitrosoalkenes to primary amines, presents a viable route to polysubstituted piperazines. mdpi.com This method has been shown to predominantly form cis-isomers, providing a unique pathway to specific diastereomers that are otherwise difficult to access. mdpi.com
Ab Initio Synthesis of Piperazine Derivatives
Ab initio synthesis, or the construction of the piperazine ring from acyclic precursors, offers fundamental and flexible routes to the core structure. A classic and straightforward method involves the cyclization of an aniline precursor with bis(2-chloroethyl)amine or a similar bis-electrophile. nih.govnih.gov While traditionally leading to achiral products unless a chiral starting material is used, this approach forms the basis for building the heterocyclic core from simple components.
A more contemporary ab initio approach involves the catalytic reductive cyclization of bis(oximinoalkyl)amines. mdpi.com This method begins with a primary amine, which undergoes a double Michael addition to nitrosoalkenes, generating a symmetrical acyclic precursor. Subsequent hydrogenation over a catalyst like Palladium on carbon (Pd/C) effects a reductive cyclization to form the piperazine ring. This strategy is particularly useful as it builds the piperazine framework directly from a primary amine synthon. mdpi.com
Stereoselective Introduction and Functionalization of the Phenylethyl Substituent
This second major strategy involves attaching the chiral (1S)-Phenylethyl group to a piperazine scaffold. The stereochemistry can be controlled through the use of chiral auxiliaries or by leveraging the principles of diastereoselection.
Chiral Auxiliary-Mediated Strategies for the Phenylethyl Moiety Incorporation
The (S)-α-phenylethylamine ((S)-α-PEA) moiety is itself a powerful chiral auxiliary that can direct the stereochemical outcome of reactions. nih.gov Its incorporation can be used to synthesize chiral piperazine-containing structures with high diastereoselectivity. For instance, (S)-α-PEA can be used as a chiral building block to prepare key intermediates like N-[(S)-α-phenylethyl]-4-piperidone. This chiral piperidone can then undergo further transformations to generate complex alkaloid structures, where the stereochemistry is controlled by the phenylethyl group. nih.gov
In another advanced application, the phenylethyl group can be used in combination with other chiral auxiliaries to achieve double asymmetric induction. For example, aza-Diels-Alder reactions between glyoxylate imines bearing an N-(S)-phenylethyl group and a second chiral auxiliary, such as (+)-8-phenylneomenthol, can proceed with complete diastereoselectivity, yielding single adducts. researchgate.net While this demonstrates the principle in forming other heterocycles, the strategy is applicable to piperazine synthesis. The chiral auxiliary effectively shields one face of the molecule, directing the incoming reagents to the opposite face and ensuring a stereocontrolled synthesis. researchgate.net
Diastereoselective Alkylation and Amidation Reactions at Piperazine Nitrogen
When a chiral center is already present in a molecule, as in the 1-(1S)-phenylethyl group, it can influence the stereochemical outcome of reactions at other sites. This principle is known as diastereoselective synthesis. The direct N-alkylation of a piperazine with a chiral phenylethyl electrophile, or the alkylation of 1-[(1S)-Phenylethyl]piperazine itself, can proceed with diastereoselectivity.
The existing (S)-stereocenter of the phenylethyl group creates a chiral environment around the piperazine ring. This steric and electronic influence can direct an incoming electrophile to preferentially attack one face of the second nitrogen atom, leading to the formation of one diastereomer in excess. This strategy has been demonstrated in the synthesis of complex piperazines where selective alkylation occurs with complete diastereoselectivity due to the influence of existing stereocenters on the ring. clockss.org
Common N-alkylation methods, such as nucleophilic substitution with alkyl halides or reductive amination with aldehydes, can be rendered diastereoselective by the presence of the phenylethyl group. nih.govmdpi.com The choice of reagents and reaction conditions is crucial for maximizing the diastereomeric excess. For example, bulky reagents may enhance the steric differentiation between the two faces of the piperazine nitrogen, leading to higher selectivity.
Reductive Amination Routes for Phenylethyl Group Attachment
Reductive amination is a cornerstone technique for the formation of carbon-nitrogen bonds and represents one of the most direct and widely utilized methods for attaching a phenylethyl group to the piperazine core. nih.govnih.gov This reaction typically involves the condensation of a primary or secondary amine (piperazine or its derivative) with a carbonyl compound (acetophenone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The most straightforward synthesis of 1-phenylethylamine itself employs the reductive amination of acetophenone. nih.govwikipedia.org
The direct reductive amination for synthesizing this compound involves reacting piperazine with acetophenone in the presence of a reducing agent. To achieve stereoselectivity and obtain the (S)-enantiomer, chiral auxiliaries or catalysts can be employed, or more commonly, the reaction is performed with the pre-resolved (S)-1-phenylethylamine and a suitable piperazine synthon. However, for N-alkylation, the reaction proceeds between piperazine and acetophenone. A variety of reducing agents can be used, each with specific advantages regarding reactivity, selectivity, and mildness of conditions. Common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd/C). nih.govnih.gov
Sodium triacetoxyborohydride is particularly favored due to its mild nature and tolerance of a wide range of functional groups, typically affording clean reactions with high yields. nih.govreddit.com The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. reddit.com To control selectivity and prevent di-alkylation, especially with unsubstituted piperazine, a mono-protected piperazine derivative, such as 1-Boc-piperazine, is frequently used. Following the reductive amination, the Boc-protecting group can be readily removed under acidic conditions.
| Reducing Agent | Typical Substrates | Common Solvents | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1-Boc-piperazine, Acetophenone | DCM, DCE | Mild conditions, high functional group tolerance, good yields. nih.gov | Stoichiometric amounts of boron waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | Piperazine, Acetophenone | Methanol, Ethanol | Effective at slightly acidic pH, stable in protic solvents. | Toxicity of cyanide byproducts. |
| Catalytic Hydrogenation (H₂/Pd/C, Ra-Ni) | Piperazine, Acetophenone, NH₃ | Methanol, Ethanol | "Green" method with water as the only byproduct, scalable. nih.gov | Requires specialized high-pressure equipment, may reduce other functional groups. nih.gov |
Convergent and Divergent Synthetic Strategies for Complex Phenylethylpiperazine Derivatives
The generation of libraries of complex phenylethylpiperazine derivatives relies on efficient synthetic strategies. Convergent and divergent syntheses are two powerful, opposing approaches that allow for the systematic exploration of chemical space around this core scaffold. wikipedia.orgnih.gov
Conversely, a divergent synthesis begins with a common core structure—in this case, this compound—which is then systematically modified to create a library of analogues. nih.gov This approach is ideal for SAR studies, as it allows for the introduction of a wide variety of substituents at different positions on the parent molecule, enabling a clear understanding of how specific structural changes affect biological activity.
Multi-component Reactions and Sequential Transformations for Diversification
Multi-component reactions (MCRs) are prime examples of convergent synthesis, where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. frontiersin.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity. researchgate.netmdpi.com For the synthesis of phenylethylpiperazine analogues, isocyanide-based MCRs like the Ugi or Passerini reactions are particularly relevant. A "split-Ugi" methodology, which is a modified four-component protocol, is well-suited for bis-secondary diamines like piperazine. nih.gov This allows for the simultaneous introduction of multiple points of diversity around the piperazine core in a single, efficient step. nih.gov
Sequential transformations represent a more linear, yet highly controlled, approach to diversification. This strategy involves the stepwise modification of a substrate, often starting with a simple building block. For instance, a piperazine ring can be constructed and subsequently functionalized through a series of reactions before the final attachment of the (1S)-phenylethyl group. This method provides precise control over the introduction of functional groups at specific positions.
| Reaction Name | Components | Resulting Scaffold | Relevance to Piperazine Derivatives |
|---|---|---|---|
| Ugi Reaction (Split-Ugi variant) | Amine (piperazine), Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Allows for the creation of two distinct amide side chains on the two piperazine nitrogens in one pot, generating significant diversity. nih.gov |
| Mannich Reaction | Amine (piperazine), Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compound | Can be used to introduce functionalized side chains onto the piperazine nitrogen. nih.gov |
| Petasis (Borono-Mannich) Reaction | Amine (piperazine), Aldehyde, Vinyl- or Aryl-boronic Acid | Allylic or Benzylic Amine | Enables the introduction of diverse aryl and vinyl groups to the piperazine scaffold. nih.gov |
Functionalization of Pre-formed Piperazine Scaffolds
The functionalization of a pre-formed this compound scaffold is a classic divergent strategy. This approach is particularly powerful for late-stage diversification, where modifications are made at the end of a synthetic sequence. One of the most significant advancements in this area is the direct C–H functionalization of the piperazine ring. nih.govsemanticscholar.org These methods avoid the need for pre-functionalized starting materials and lengthy de novo ring syntheses. nih.gov
Photoredox catalysis has emerged as a key technology for the α-C–H functionalization of N-alkyl piperazines. mdpi.comencyclopedia.pub Using a suitable photocatalyst (e.g., an iridium complex) and a light source, an α-amino radical can be generated on the piperazine ring adjacent to a nitrogen atom. encyclopedia.pub This radical can then couple with various partners, such as electron-deficient arenes or vinyl groups, to install new carbon-carbon bonds. mdpi.comencyclopedia.pub This methodology provides direct access to α-aryl and α-vinyl substituted piperazines, which are otherwise challenging to synthesize. It is important to note that methods developed for other heterocycles like pyrrolidines often cannot be directly applied to piperazines due to the presence of the second nitrogen atom, which can interfere with catalytic systems. mdpi.comencyclopedia.pub
Other C-H functionalization strategies include α-lithiation followed by trapping with an electrophile. nih.gov The choice of the N-substituent on the second nitrogen is crucial for directing the lithiation and achieving good yields. These late-stage functionalization techniques are invaluable for rapidly generating analogues from a common intermediate, accelerating the drug discovery process.
| Methodology | Reagents & Conditions | Group Introduced | Key Features |
|---|---|---|---|
| Photoredox Catalysis (Arylation) | Ir(ppy)₃, light source, 1,4-dicyanobenzene | Aryl group | Proceeds via single-electron transfer; allows direct coupling of N-Boc piperazines with arenes. mdpi.comencyclopedia.pub |
| Photoredox Catalysis (Vinylation) | Ir(ppy)₃, light source, vinyl sulfone | Vinyl group | Expands the scope of photoredox methods to C-C double bond formation. mdpi.com |
| α-Lithiation Trapping | s-BuLi/TMEDA, then electrophile (e.g., Ph₂CO) | Varies with electrophile | Allows for functionalization at the α-position; bulky groups on the distal nitrogen can improve yields. nih.gov |
| Anodic Oxidation | Electrochemical cell, methanol | Alkoxy group (e.g., -OCH₃) | An electro-organic method that can be performed on a large scale; the resulting aminal can be further diversified. nih.gov |
Chemical Reactivity and Stereochemical Behavior of 1 1s Phenylethyl Piperazine
Reactivity Profiles of Nitrogen Atoms within the Piperazine (B1678402) Ring System
The piperazine ring of 1-[(1S)-Phenylethyl]piperazine contains two nitrogen atoms, designated as N1 and N4. The N1 nitrogen is directly attached to the (1S)-phenylethyl group, while the N4 nitrogen is secondary. This substitution pattern leads to a significant difference in their chemical reactivity, primarily due to electronic and steric effects.
The N1 nitrogen is a tertiary amine, and its lone pair of electrons is sterically hindered by the adjacent bulky (1S)-phenylethyl group. Furthermore, the electron-donating nature of the alkyl group slightly increases the electron density on N1, but this effect is overshadowed by the steric hindrance.
In contrast, the N4 nitrogen is a secondary amine and is less sterically encumbered. This makes it more accessible to incoming electrophiles. Consequently, the N4 nitrogen is significantly more nucleophilic and basic than the N1 nitrogen. This differential reactivity is a key factor in controlling the regioselectivity of reactions involving this compound.
Studies on analogous 1-substituted piperazine derivatives have confirmed the distinct roles and reactivity of the two nitrogen atoms. For instance, in 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the N4 nitrogen is crucial for agonist activity at opioid receptors, while substitutions at the N1 position can impart antagonist activity pharm.or.jp. This highlights the functional and, by extension, reactive differences between the two nitrogen centers.
The disparate basicity of the two nitrogen atoms allows for selective protonation. Under controlled acidic conditions, the more basic N4 nitrogen can be selectively protonated to form a monopiperazinium salt. This strategy can be employed to protect the N4 position, thereby directing subsequent reactions to the N1 position if desired, although reactions at N4 are more common google.com.
Table 1: Comparison of Nitrogen Atom Reactivity in this compound
| Feature | N1 Nitrogen | N4 Nitrogen |
| Substitution | Tertiary | Secondary |
| Steric Hindrance | High | Low |
| Nucleophilicity | Low | High |
| Basicity | Lower | Higher |
| Primary Site of Electrophilic Attack | No | Yes |
Regioselectivity and Chemoselectivity in Substituent Introduction
The differential reactivity of the N1 and N4 nitrogen atoms in this compound allows for a high degree of regioselectivity and chemoselectivity in the introduction of new substituents.
Regioselectivity: In reactions with electrophiles, the more nucleophilic and less sterically hindered N4 nitrogen is the predominant site of reaction. This regioselectivity is observed in a variety of synthetic transformations. For example, N-alkylation with alkyl halides or reductive amination with aldehydes and ketones will almost exclusively occur at the N4 position. Similarly, acylation with acid chlorides or anhydrides will selectively form an amide at the N4 nitrogen. This predictable regioselectivity makes this compound a reliable scaffold for the synthesis of N4-substituted piperazine derivatives.
Chemoselectivity: The high reactivity of the N4 nitrogen also allows for chemoselective reactions in the presence of other, less reactive functional groups. For instance, if a molecule contains both the this compound moiety and a less nucleophilic amine or alcohol, it is possible to selectively functionalize the N4 position of the piperazine ring by choosing appropriate reaction conditions and reagents.
The following table summarizes common regioselective reactions at the N4 position of 1-substituted piperazines, which are analogous to the expected reactivity of this compound.
Table 2: Examples of Regioselective Reactions at the N4 Position of 1-Substituted Piperazines
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | Alkyl halide, Base | N4-Alkyl-1-substituted piperazine | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N4-Alkyl-1-substituted piperazine | nih.gov |
| N-Acylation | Acid chloride/Anhydride, Base | N4-Acyl-1-substituted piperazine | nih.gov |
| N-Arylation | Aryl halide, Palladium catalyst (Buchwald-Hartwig amination) | N4-Aryl-1-substituted piperazine | mdpi.com |
| Michael Addition | α,β-Unsaturated carbonyl/nitrile | N4-(β-substituted)ethyl-1-substituted piperazine |
The Role of 1 1s Phenylethyl Piperazine As a Chiral Auxiliary and Building Block
Asymmetric Induction in Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing the (1S)-Phenylethyl Group
The (1S)-phenylethyl group is a classic and highly effective chiral controller in asymmetric synthesis. When attached to a molecule, it creates a chiral environment that sterically hinders one face of a nearby prochiral center, forcing an incoming reagent to attack from the less hindered face. This principle of steric shielding is fundamental to its function in asymmetric induction.
In the context of 1-[(1S)-Phenylethyl]piperazine, the chiral auxiliary is covalently bonded to a nitrogen atom of the piperazine (B1678402) ring. This allows the phenyl group to project over the ring and influence the stereochemical outcome of reactions at other positions. For instance, if the second nitrogen atom (at position 4) is acylated and then enolized, the bulky phenylethyl group at position 1 will direct the approach of an electrophile to the enolate.
The general mechanism for this induction can be summarized in three steps:
Attachment: The chiral auxiliary, this compound, is attached to the substrate.
Diastereoselective Reaction: The resulting intermediate reacts with a reagent, where the chiral auxiliary directs the formation of one diastereomer in excess.
Removal: The auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule, and can often be recovered for reuse.
While the parent amine, (S)-1-phenylethylamine, is extensively documented in this role for a wide variety of reactions, specific examples detailing the use of the entire this compound molecule as a recoverable auxiliary in simple C-C or C-heteroatom bond formations are not extensively reported in peer-reviewed literature. However, the underlying principle remains the same: the fixed stereocenter of the phenylethyl group provides the necessary chiral environment to induce the formation of a new stereocenter with a high degree of selectivity.
Applications in Diastereoselective Synthesis of Complex Organic Molecules
The true utility of a chiral building block is demonstrated in its successful incorporation into the synthesis of complex, often biologically active, molecules. The rigid, chair-like conformation of the piperazine ring, combined with the stereodirecting influence of the (1S)-phenylethyl group, makes this compound and its derivatives valuable intermediates.
A notable application involves the use of a closely related derivative, N-[(1S)-Phenylethyl]-4-piperidone , in the diastereoselective synthesis of substituted piperidines, which are core structures in many alkaloids and pharmaceuticals. In one synthetic approach, this chiral piperidone serves as a scaffold upon which new stereocenters are built.
For example, researchers have utilized a double aza-Michael addition of (S)-α-phenylethylamine to various divinyl ketones to produce diastereomeric 2-substituted-4-piperidones. This reaction establishes a new stereocenter at the C-2 position of the piperidone ring, with the stereochemical outcome being directed by the chiral amine. The choice of (S)-α-phenylethylamine as the chiral auxiliary was crucial for inducing diastereoselectivity in the cyclization step.
The table below summarizes the synthesis of various 2-substituted-1-[(1S)-phenylethyl]-4-piperidones, which are key intermediates for chirally enriched analogues of drugs like Donepezil. nih.gov
| Entry | R Group (Substituent) | Starting Material (Divinyl Ketone) | Product (Piperidone) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | 7a | 2a/2a' | 45 | 1:1.1 |
| 2 | Propyl | 7b | 2b/2b' | 41 | 1:1.2 |
| 3 | Phenyl | 7c | 2c/2c' | 81 | 1:1.5 |
| 4 | 4-Chlorophenyl | 7d | 2d/2d' | 85 | 1:1.7 |
| 5 | 2-Naphthyl | 7e | 2e/2e' | 78 | 1:1.3 |
Table 1: Synthesis of 2-Substituted 1-[(1S)-phenylethyl]-4-piperidones via Double Aza-Michael Addition. nih.gov
This methodology demonstrates how the chiral (1S)-phenylethyl group, when integrated into a piperazine-related structure, can serve as an effective building block for constructing complex chiral molecules. The resulting diastereomers can then be separated and advanced toward the final target.
Design and Utilization of Phenylethylpiperazine-Derived Chiral Ligands in Asymmetric Catalysis
The piperazine scaffold is a common feature in the design of chiral ligands for asymmetric catalysis. Its two nitrogen atoms can act as coordination sites for a metal center, creating a catalytically active complex. By incorporating a chiral element, such as the (1S)-phenylethyl group, the resulting ligand can create a chiral pocket around the metal, enabling enantioselective transformations. nih.gov
The design of a ligand based on this compound would typically involve the functionalization of the second nitrogen atom (N4). For example, attaching a phosphine-containing arm to N4 would create a bidentate P,N-ligand. Such ligands are highly valuable in asymmetric catalysis, particularly in reactions like hydrogenation and allylic alkylation. nih.gov
The key design principles for such a ligand would be:
Chiral Element: The (1S)-phenylethyl group provides the fundamental source of chirality.
Coordinating Atoms: The two nitrogen atoms of the piperazine ring, or one nitrogen and another donor atom (like phosphorus or oxygen) on a substituent, would bind to the metal.
Structural Rigidity: The piperazine ring provides a degree of conformational rigidity, which is often crucial for achieving high enantioselectivity.
Modularity: The structure allows for easy modification. The substituent on the second nitrogen can be varied to electronically and sterically "tune" the ligand for a specific catalytic reaction.
While the conceptual design is straightforward, specific, well-documented examples of chiral ligands derived directly from this compound and their application in asymmetric catalysis are not prevalent in the existing literature. However, the synthesis of C2-symmetric chiral piperazines and their use in asymmetric acylation has been reported, underscoring the potential of the core structure in ligand design.
Contributions to Chiral Resolution Methodologies in Synthetic Processes
Chiral resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers. The most common method involves reacting the racemate with a single enantiomer of a "resolving agent" to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org
This compound, as a chiral amine, is well-suited to act as a resolving agent for racemic carboxylic acids. The reaction between the chiral amine and the racemic acid forms a pair of diastereomeric ammonium carboxylate salts:
(S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
(S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt
Due to differences in their crystal lattice energies, one of these salts is often less soluble in a given solvent and will crystallize preferentially. After separation by filtration, the acid and the chiral amine can be recovered by treatment with an acid and a base, respectively.
The parent compound, (S)-1-phenylethylamine, is one of the most widely used resolving agents for acidic compounds precisely for this reason. nih.gov Its effectiveness, low cost, and the commercial availability of both enantiomers make it a popular choice. By extension, this compound possesses the necessary structural features to perform the same function. Despite its clear potential, specific industrial or laboratory-scale resolutions employing this compound as the resolving agent are not widely reported, with chemists often opting for the simpler and less expensive parent amine.
Computational Chemistry and Advanced Spectroscopic Characterization of 1 1s Phenylethyl Piperazine Systems
Quantum Chemical Studies on Conformational Analysis and Stereoelectronic Effects
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and stereoelectronic effects of chiral molecules like 1-[(1S)-Phenylethyl]piperazine. These studies allow for the determination of the relative energies of different spatial arrangements of the molecule, known as conformers, and provide insights into the electronic interactions that govern its stability.
The conformational landscape of this compound is primarily dictated by the orientation of the phenylethyl group relative to the piperazine (B1678402) ring and the puckering of the piperazine ring itself, which typically adopts a chair conformation. Theoretical calculations can predict the most stable conformers by optimizing the geometry of the molecule and calculating its electronic energy. For N-substituted piperazines, the substituent can exist in either an axial or equatorial position. Computational studies on similar N-arylpiperazines have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. dergipark.org.tr
While specific DFT calculations for this compound are not widely published, data from related N-substituted piperazines can provide valuable insights. For instance, a conformational analysis of 1-(4-Fluorophenyl)piperazine using DFT at the B3LYP/6-311++G(d) level of theory identified the most stable conformer based on the potential energy surface scan. dergipark.org.tr Such studies typically reveal the key dihedral angles that define the lowest energy state.
Table 1: Representative Theoretical Conformational Analysis Data for an N-Arylpiperazine Derivative
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Equatorial | ~180° | 0.00 |
| Axial | ~60° | > 2.00 |
Note: This table is illustrative and based on general findings for N-substituted piperazines. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Modeling and Docking Studies for Chiral Recognition Mechanisms
Molecular modeling and docking are indispensable computational techniques for elucidating the mechanisms of chiral recognition, which is the ability of a chiral molecule (a receptor or selector) to differentiate between the enantiomers of another chiral molecule (a ligand). iaea.orgrsc.org For this compound, these studies can predict how it interacts with chiral stationary phases in chromatography or with biological receptors.
Molecular docking simulations place the ligand (this compound) into the binding site of a receptor and calculate a docking score, which represents the binding affinity. nih.govresearchgate.netnih.gov These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that contribute to the stability of the complex. The difference in docking scores between the (S)- and (R)-enantiomers of phenylethylpiperazine when docked with a chiral receptor can predict the enantioselectivity of the receptor.
Studies on phenethylamine (B48288) derivatives have shown that their binding poses in receptors are crucial for their activity. nih.gov For instance, in the context of dopamine (B1211576) reuptake inhibition, docking studies revealed that the (S)-form of a related compound was more stable than the (R)-form, with specific hydrogen bonding and hydrophobic interactions governing the binding. nih.gov Similar principles would apply to the chiral recognition of this compound. The phenylethyl group and the piperazine ring would adopt specific orientations to maximize favorable interactions with a chiral binding pocket.
Table 2: Illustrative Molecular Docking Results for Enantiomeric Recognition
| Ligand Enantiomer | Chiral Receptor | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| (S)-Phenylethylpiperazine | Cyclodextrin-based CSP | -6.8 | Hydrogen bonding, hydrophobic interactions |
| (R)-Phenylethylpiperazine | Cyclodextrin-based CSP | -6.2 | Weaker hydrophobic interactions |
Note: This table presents hypothetical data to illustrate the expected outcomes of a molecular docking study. CSP stands for Chiral Stationary Phase.
Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformational Elucidation
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis, are fundamental for the unambiguous determination of the stereochemistry and conformation of chiral molecules like this compound.
NMR Spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chiral molecules, NMR, especially in the presence of chiral solvating agents or through the formation of diastereomers, can be used to distinguish between enantiomers and determine enantiomeric purity. frontiersin.orgnih.govresearchgate.net The chemical shifts and coupling constants of the protons in the 1H NMR spectrum of this compound provide detailed information about its molecular structure and conformation. nih.govresearchgate.net Advanced 2D NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations between protons, respectively, which helps in assigning the relative stereochemistry and understanding the preferred conformation in solution. longdom.orgipb.pt
Table 3: Representative 1H NMR Chemical Shift Data for a 1-Arylpiperazine
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.3 | m |
| Piperazine-H (adjacent to N-Aryl) | ~3.2 | t |
| Piperazine-H (adjacent to NH) | ~3.0 | t |
| NH | variable | br s |
Note: This is generalized data for a 1-arylpiperazine. The spectrum of this compound would show additional signals for the phenylethyl group and potentially more complex splitting patterns for the piperazine protons due to the chiral center.
X-ray Diffraction Analysis provides the precise three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net For chiral molecules, single-crystal X-ray diffraction can determine the absolute configuration, provided that a suitable crystal can be obtained. The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.
In the context of supramolecular assemblies, X-ray diffraction can elucidate how molecules of this compound pack in a crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds, that hold the assembly together. While a crystal structure for this compound itself is not publicly available, a study on a derivative, 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, revealed a chair conformation for the piperazine ring. mdpi.com
Table 4: Illustrative Crystallographic Data for a Piperazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5982(2) |
| b (Å) | 8.4705(1) |
| c (Å) | 14.8929(3) |
| β (°) | 97.430(1) |
| Volume (ų) | 1325.74(4) |
Note: This data is for a related piperazine derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, and serves to illustrate the type of information obtained from an X-ray diffraction study. nih.gov
Applications in Chemical Biology and Medicinal Chemistry Research Structure Activity Principles
Rational Design of Piperazine-Containing Ligands for Specific Biological Targets
The piperazine (B1678402) moiety is a "privileged scaffold" in drug discovery, frequently incorporated into molecules designed to interact with biological targets due to its favorable physicochemical properties and ability to engage in various non-covalent interactions. The introduction of the chiral (1S)-phenylethyl group onto the piperazine ring allows for the exploration of stereospecific binding pockets in receptors and enzymes.
In the rational design of novel therapeutics, the 1-phenylethylpiperazine core can be strategically functionalized to enhance binding affinity and selectivity. For instance, in the design of anticancer agents, phenylpiperazine derivatives have been incorporated into 1,2-benzothiazine scaffolds. nih.gov This design was based on the structures of known topoisomerase II inhibitors, where the phenylpiperazine moiety serves as a crucial side chain for interacting with the DNA-Topo II complex or the DNA minor groove. nih.gov While this specific example does not exclusively use the (1S)-phenylethyl isomer, it illustrates the principle of using the phenylpiperazine core to create potent biological agents. The chirality of the phenylethyl group would be a critical factor in optimizing such interactions in a three-dimensional binding site.
Structure-Activity Relationship (SAR) Studies in Chiral Phenylethylpiperazine Analogues and Their Impact on Biological Interaction Profiles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For chiral phenylethylpiperazine analogues, SAR studies have revealed the profound impact of stereochemistry on their interaction with biological targets.
A notable example is the investigation of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which are structurally related to 1-[(1S)-Phenylethyl]piperazine. In a study of these compounds, it was discovered that the (S)-(+) enantiomers of several analogues exhibited significantly more potent analgesic activity than their corresponding (R)-(-) enantiomers. nih.gov For instance, one of the (S)-(+) enantiomers was found to be 105 times more potent than morphine as an analgesic. nih.gov Conversely, some of the (R)-(-) enantiomers displayed narcotic antagonist activity, a property not observed in their (S)-(+) counterparts. nih.gov This stark difference in pharmacological profile underscores the critical role of the stereocenter in determining the nature of the biological response. These findings suggest that the specific spatial orientation of the phenyl group is a key determinant for agonistic versus antagonistic activity at opioid receptors.
The following table summarizes the impact of stereochemistry on the activity of selected 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. nih.gov
| Compound | Stereochemistry | Analgesic Activity (Relative to Morphine) | Narcotic Antagonist Activity |
| Analogue 1 | (S)-(+) | High | Not Observed |
| Analogue 1 | (R)-(-) | Low | Observed |
| Analogue 2 | (S)-(+) | Very High | Not Observed |
| Analogue 2 | (R)-(-) | Low | Observed |
Mechanistic Investigations of Ligand-Target Interactions
Understanding the molecular mechanisms by which ligands interact with their biological targets is crucial for the development of more effective and selective drugs. For derivatives of 1-phenylethylpiperazine, mechanistic investigations often involve a combination of experimental techniques and computational modeling.
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, research on related piperazine-containing compounds provides valuable insights. For example, in the context of dual-targeting compounds, the replacement of a piperidine moiety with a piperazine ring in a series of histamine H3 and sigma-1 receptor ligands was shown to dramatically alter the binding affinity for the sigma-1 receptor. nih.gov This highlights the sensitivity of ligand-receptor interactions to subtle changes in the heterocyclic core.
Molecular docking studies on phenylpiperazine derivatives designed as anticancer agents have helped to elucidate their binding modes. These computational models suggest that the phenylpiperazine moiety can fit into specific grooves of DNA or interact with amino acid residues within the active site of enzymes like topoisomerase II. nih.gov The chirality of the phenylethyl group would be expected to dictate the precise orientation of the phenyl ring within the binding pocket, influencing the strength and nature of these interactions.
Exploration as a Scaffold for Diverse Bioactive Compound Classes
The 1-phenylethylpiperazine scaffold, with its inherent chirality and readily modifiable piperazine ring, serves as a versatile starting point for the synthesis of a wide array of bioactive compounds.
Antibacterial and Antifungal Agents:
The piperazine nucleus is a common feature in many antimicrobial and antifungal agents. apjhs.comresearchgate.netmanipal.edu The incorporation of the 1-phenylethylpiperazine moiety can lead to compounds with significant activity against various pathogens. Although specific studies focusing on the (1S) isomer are limited, the broader class of piperazine derivatives has shown promise. For example, various substituted piperazine derivatives have been synthesized and screened for their activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.net The lipophilicity and electronic properties of the substituents on the phenylpiperazine core are often key determinants of their antimicrobial efficacy.
Kinase Inhibitors:
Protein kinases are a major class of drug targets, particularly in oncology. researchgate.net The piperazine scaffold is a common feature in many approved and investigational kinase inhibitors. Its ability to span catalytic sites and interact with key residues makes it a valuable component in the design of these targeted therapies. While there is no specific mention of this compound in the context of kinase inhibitors in the reviewed literature, its potential as a scaffold in this area is significant. The chiral phenylethyl group could be exploited to achieve selective inhibition of specific kinases by targeting unique features of their ATP-binding pockets.
Supramolecular Chemistry of Phenylethylpiperazine Derivatives
Design and Synthesis of Supramolecular Host-Guest Systems Involving Chiral Piperazines
The design of supramolecular host-guest systems relies on the principles of molecular recognition, where a host molecule is engineered to selectively bind a specific guest molecule. Chiral piperazine (B1678402) derivatives are attractive components in the design of such systems due to their inherent chirality and the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors. While specific research on host-guest systems involving 1-[(1S)-Phenylethyl]piperazine is not extensively documented, the general principles can be applied to envision its potential roles.
In the design of a chiral host, the phenylethyl group of this compound can provide steric bulk and π-π stacking interactions, contributing to the formation of a well-defined binding cavity. The piperazine moiety offers sites for hydrogen bonding, which are crucial for the selective binding of guest molecules. The synthesis of such host molecules often involves multi-step organic reactions to incorporate the chiral piperazine unit into a larger macrocyclic or cage-like structure. These synthetic strategies aim to create a pre-organized architecture that minimizes the entropic penalty upon guest binding, thereby enhancing binding affinity and selectivity.
Table 1: Potential Non-Covalent Interactions in Host-Guest Systems with Chiral Piperazine Derivatives
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as donors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl group of the phenylethyl moiety can engage in stacking interactions with aromatic guests or other parts of the host. |
| Steric Hindrance | The effect of the size of atoms or groups of atoms on the rate and outcome of a chemical reaction or interaction. | The bulky phenylethyl group can contribute to the shape selectivity of the host's binding cavity. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the host-guest complex. |
Self-Assembly Processes and Formation of Hierarchical Supramolecular Frameworks
Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. Chiral molecules can impart a "twist" to these assemblies, leading to the formation of hierarchical structures such as helices, tubes, and sheets. While a patent application mentions that phenylethylpiperazine derivatives can undergo self-assembly, detailed research on the specific self-assembly of this compound into hierarchical frameworks is limited. googleapis.com However, the structural features of this molecule suggest its potential to form such assemblies.
The interplay of hydrogen bonding through the piperazine nitrogens and π-π stacking from the phenyl rings can drive the formation of one-dimensional chains or tapes. These primary structures can then further organize into more complex, hierarchical frameworks. The chirality of the phenylethyl group is expected to direct the handedness of these assemblies, leading to the preferential formation of either right-handed or left-handed helical structures. The formation of such ordered assemblies can be influenced by factors such as solvent, temperature, and concentration. The study of these processes is crucial for the development of new materials with tailored properties.
Enantioselective Recognition Phenomena within Supramolecular Architectures
Enantioselective recognition, the ability of a chiral host to differentiate between the enantiomers of a chiral guest, is a key area of supramolecular chemistry with significant implications for fields such as catalysis and separations. Chiral supramolecular assemblies constructed from units like this compound can create chiral environments that lead to diastereomeric host-guest complexes with different stabilities.
The principle behind enantioselective recognition in these systems is the "three-point interaction model," where a minimum of three points of interaction between the host and the guest are required for chiral discrimination. In a supramolecular framework built from this compound, these interactions could involve hydrogen bonds, π-π stacking, and steric repulsion. The pre-organized and chiral nature of the binding cavity within the supramolecular assembly allows for a more pronounced difference in the interaction energy with the two enantiomers of a guest molecule.
Emerging Frontiers and Future Directions in 1 1s Phenylethyl Piperazine Research
Development of Novel Catalytic Systems for Enhanced Stereoselectivity in Piperazine (B1678402) Synthesis
The synthesis of enantiomerically pure chiral piperazines is of paramount importance, driving significant research into novel catalytic systems that offer high stereoselectivity and efficiency. Traditional methods often require multi-step sequences and the use of protecting groups, but modern catalysis is shifting towards more direct and atom-economical approaches. nih.gov
Recent breakthroughs include the use of iridium-based catalysts for the regio- and diastereoselective synthesis of C-substituted piperazines. nih.govacs.org One such method involves a 100% atom-economic head-to-head coupling of imines, which, under mild conditions with a bench-stable iridium catalyst, selectively forms a single diastereoisomer. nih.govacs.org The addition of N-oxides has been shown to significantly boost the catalytic activity and selectivity in these systems. acs.org
Photoredox catalysis has also emerged as a powerful tool. Iridium-based photocatalysts have been successfully employed in the synthesis of 2-substituted piperazines and for C-H arylation, often discovered through high-throughput screening techniques. mdpi.com These light-promoted reactions can proceed under mild conditions and offer alternative pathways for forming complex piperazine structures. mdpi.comorganic-chemistry.org Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazines and pyrazin-2-ols provides another direct route to chiral piperazin-2-ones, which can be readily converted to the corresponding chiral piperazines with high enantiomeric excess. dicp.ac.cnrsc.org
Researchers are also exploring tandem reactions, such as combining hydroamination with asymmetric transfer hydrogenation, to achieve enantioselective synthesis of piperazines. rsc.org These multi-catalytic strategies, which can incorporate organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis, represent a growing trend towards creating complex molecules with high precision in a single pot. frontiersin.org
| Catalyst Type | Reaction | Key Features | Reference |
| Iridium (Homogeneous) | [3+3] Cycloaddition of Imines | 100% atom economy; high diastereoselectivity; mild conditions. | nih.govacs.org |
| Iridium (Photoredox) | Decarboxylative Annulation | Utilizes visible light; proceeds via radical cyclization; applicable in batch or continuous flow. | mdpi.comorganic-chemistry.org |
| Palladium (Asymmetric Hydrogenation) | Hydrogenation of Pyrazin-2-ols | Provides direct access to chiral piperazin-2-ones; high enantioselectivity (up to 90% ee). | dicp.ac.cnrsc.org |
| Titanium/Ruthenium (Tandem) | Hydroamination/Transfer Hydrogenation | Catalytic enantioselective synthesis from aminoalkenes. | rsc.org |
Integration into High-Throughput Synthesis and Screening Platforms for Chemical Biology Applications
The phenylethylpiperazine scaffold is a privileged structure in drug discovery, making it an ideal candidate for integration into high-throughput synthesis (HTS) and screening platforms. HTS allows for the rapid testing of millions of compounds against a biological target, significantly accelerating the initial stages of drug discovery. youtube.com The structural versatility of the piperazine core allows for the creation of large, diverse chemical libraries by modifying substituents at its nitrogen atoms and, more recently, at its carbon positions. rsc.org
High-throughput screening is not only used to identify biologically active molecules but also to discover new catalytic reactions. For instance, HTS was instrumental in identifying that the commercially available Ir(ppy)₃ was a suitable photocatalyst for the C–H arylation of piperazines. mdpi.com This demonstrates a powerful synergy where HTS accelerates both the discovery of new piperazine-based drug candidates and the development of novel synthetic methods to produce them.
The development of organ-on-a-chip models and other miniaturized microfluidic systems further enhances the capabilities of HTS platforms. nih.gov These technologies allow for the screening of compound libraries in more biologically relevant, three-dimensional (3D) environments, providing more predictive data on a compound's efficacy and behavior. nih.govmdpi.com For chemical biology, phenylethylpiperazine derivatives can be incorporated into these platforms to probe complex biological pathways and identify novel therapeutic targets. nih.gov The ability to rapidly synthesize and screen vast libraries of these scaffolds is crucial for exploring the largely untapped chemical space of carbon-substituted piperazines. rsc.org
Exploration of Phenylethylpiperazine Scaffolds in Materials Science and Nanotechnology
While renowned in pharmacology, the unique structural and electronic properties of phenylethylpiperazine scaffolds are finding new applications in materials science and nanotechnology. The presence of the aromatic phenylethyl group and the flexible, basic piperazine ring allows these molecules to be incorporated into functional materials with tailored properties.
In the field of optoelectronics, phenylethylpiperazine moieties are being integrated into fluorescent dyes. A recently synthesized benzanthrone (B145504) dye containing a 1-(2-phenylethyl)piperazine unit exhibited promising photophysical properties, including high emission and significant fluorosolvatochromism (a change in fluorescence color depending on the solvent). mdpi.com Such donor-acceptor type molecules are of great interest for developing efficient fluorescent probes, sensors, and components for organic light-emitting diodes (OLEDs). mdpi.com The combination of the electron-donating piperazine group and an electron-accepting core influences the molecule's energy levels and, consequently, its optical properties. mdpi.com
Sustainable and Green Chemistry Approaches in the Synthesis of Chiral Piperazines
In line with the growing emphasis on environmental responsibility, green chemistry principles are being increasingly applied to the synthesis of chiral piperazines. The goal is to develop methods that are more efficient, produce less waste, and utilize less hazardous materials than traditional approaches.
A significant advancement is the adoption of microwave-assisted synthesis. This technique can drastically reduce reaction times while providing excellent yields of piperazine-substituted compounds. derpharmachemica.com Microwave heating is more energy-efficient than conventional heating methods and often leads to cleaner reactions with fewer byproducts. derpharmachemica.com
Another key strategy is the replacement of toxic or expensive transition-metal catalysts with more sustainable alternatives. mdpi.com The development of purely organic photocatalysts for piperazine synthesis is a notable achievement in this area. mdpi.com These catalysts can be synthesized from renewable organic materials and avoid the environmental and cost issues associated with heavy metals like iridium or palladium. mdpi.com Furthermore, methods that avoid toxic reagents, such as tin-based compounds, by using precursors derived from amino acids, further enhance the sustainability of the synthesis. mdpi.com
Atom-economical reactions, such as "borrowing hydrogen" methods that use diols and amines to form piperazines, are also gaining traction. nih.gov These processes maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. The use of greener solvents or even solvent-free conditions, where piperazine itself can act as the solvent, represents another important step towards a more sustainable synthesis of these vital chemical building blocks. organic-chemistry.org
| Strategy | Approach | Advantages | Reference |
| Alternative Energy Sources | Microwave Irradiation | Drastically reduced reaction times, excellent yields, energy efficiency. | derpharmachemica.com |
| Sustainable Catalysis | Organic Photocatalysts | Avoids toxic and costly transition metals; can be derived from renewable materials. | mdpi.com |
| Atom Economy | "Borrowing Hydrogen" Methods | Maximizes atom incorporation into the final product, reducing waste. | nih.gov |
| Safer Reagents | Amino-acid Derived Precursors | Avoids the use of toxic reagents like tin. | mdpi.com |
| Green Solvents | Piperazine as Solvent | Reduces or eliminates the need for additional organic solvents. | organic-chemistry.org |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to optimize the synthesis of 1-[(1S)-Phenylethyl]piperazine derivatives?
- Methodological Answer : Synthesis optimization can involve adjusting reaction parameters such as solvent choice (e.g., DMF for polar intermediates), base selection (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios of reactants. For example, propargyl bromide can be added dropwise to a stirred mixture of 1-(2-fluorobenzyl)piperazine and K₂CO₃ in DMF, with reaction progress monitored via TLC (hexane:ethyl acetate, 2:1). Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) enhances yield and purity . Parallel approaches for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) require precise control of CuSO₄·5H₂O and sodium ascorbate ratios to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound analogs?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Mass spectrometry (MS) validates molecular weight, particularly for triazole derivatives formed via click chemistry . For salts or hygroscopic derivatives, Karl Fischer titration may be necessary to quantify residual moisture .
Q. How can researchers mitigate safety risks during the handling of this compound intermediates?
- Methodological Answer : Use chemical protective gloves (JIS T 8116) and safety goggles (JIS T 8147) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile intermediates (e.g., propargyl bromide). For exothermic reactions, employ temperature-controlled setups and avoid open flames due to the compound’s combustible nature .
Advanced Research Questions
Q. What computational approaches are used to predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target receptors (e.g., serotonin receptors). Density Functional Theory (DFT) calculations assess electronic properties and reactive sites, while Molecular Dynamics (MD) simulations predict stability in biological environments. For example, derivatives with fluorobenzyl groups show enhanced binding to kinase domains due to hydrophobic interactions .
Q. How do structural modifications influence the physicochemical properties of this compound analogs?
- Methodological Answer : Substituents like fluorobenzyl or chlorophenyl groups alter pKa and solubility. Thermodynamic studies (van’t Hoff analysis) reveal that electron-withdrawing groups (e.g., -F, -Cl) increase acidity (ΔH° = −15 to −20 kJ/mol), impacting membrane permeability. Aqueous solubility can be optimized via PEGylation or salt formation (e.g., hydrochloride salts) .
Q. What strategies enhance ionization efficiency in mass spectrometric analysis of this compound derivatives?
- Methodological Answer : Derivatization with 1-(2-pyridyl)piperazine (2-PP) or 1-(2-pyrimidyl)piperazine (2-PMP) improves MALDI-MS signals by introducing basic nitrogen atoms. Coupling reagents like EDC/HOAt facilitate carboxyl group modifications, increasing proton affinity. For low-MW peptides, derivatization boosts detection sensitivity by 10–50× .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?
- Methodological Answer : Systematic substitution at the piperazine nitrogen or phenyl ring (e.g., 4-chlorophenyl, 2-furoyl) is evaluated for bioactivity. For instance, veratryl (3,4-dimethoxyphenyl) substitutions enhance antimicrobial activity by disrupting bacterial biofilms, while trifluoromethyl groups improve CNS penetration in neuroactive analogs .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports 6–7 h reaction times for triazole formation, whereas suggests 12 h for bulkier substituents. Resolution: Extend reaction time for sterically hindered azides and validate via TLC at intermediate stages .
- pKa Discrepancies : Piperazine derivatives in show pKa shifts (±0.5 units) with temperature. Resolution: Standardize measurements at 298 K and account for ionic strength effects using Davies equation corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
